molecular formula C7H7BClNO3 B578692 2-Chloro-5-(hydroxyiminomethyl)phenylboronic acid CAS No. 1272412-67-5

2-Chloro-5-(hydroxyiminomethyl)phenylboronic acid

Cat. No.: B578692
CAS No.: 1272412-67-5
M. Wt: 199.40 g/mol
InChI Key: NRFCKPJWQMVWJW-UHFFFAOYSA-N
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Description

2-Chloro-5-(hydroxyiminomethyl)phenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with a chlorine atom at position 2 and a hydroxyiminomethyl group (-CH=N-OH) at position 3. Boronic acids are widely recognized for their ability to form reversible covalent bonds with diols, making them valuable in sensing, catalysis, and pharmaceutical applications .

Properties

CAS No.

1272412-67-5

Molecular Formula

C7H7BClNO3

Molecular Weight

199.40 g/mol

IUPAC Name

[2-chloro-5-(hydroxyiminomethyl)phenyl]boronic acid

InChI

InChI=1S/C7H7BClNO3/c9-7-2-1-5(4-10-13)3-6(7)8(11)12/h1-4,11-13H

InChI Key

NRFCKPJWQMVWJW-UHFFFAOYSA-N

SMILES

B(C1=C(C=CC(=C1)C=NO)Cl)(O)O

Isomeric SMILES

B(C1=C(C=CC(=C1)/C=N\O)Cl)(O)O

Canonical SMILES

B(C1=C(C=CC(=C1)C=NO)Cl)(O)O

Synonyms

2-Chloro-5-(hydroxyiMinoMethyl)phenylboronic acid

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(hydroxyiminomethyl)phenylboronic acid typically involves the following steps:

    Formation of the Hydroxyiminomethyl Group: This can be achieved by reacting 2-chloro-5-formylphenylboronic acid with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at room temperature.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(hydroxyiminomethyl)phenylboronic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under suitable conditions.

    Coupling Reactions: The boronic acid group participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

    Oxidation and Reduction: The hydroxyiminomethyl group can undergo oxidation to form nitroso or nitro derivatives, and reduction to form amines.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted phenylboronic acids can be obtained.

    Coupling Products: Biaryl compounds are typically formed in Suzuki-Miyaura coupling reactions.

    Oxidation and Reduction Products: Nitroso, nitro, or amine derivatives of the original compound.

Scientific Research Applications

2-Chloro-5-(hydroxyiminomethyl)phenylboronic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds via Suzuki-Miyaura coupling.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(hydroxyiminomethyl)phenylboronic acid in chemical reactions involves the following:

    Suzuki-Miyaura Coupling: The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product.

    Oxidation and Reduction: The hydroxyiminomethyl group can be oxidized or reduced through electron transfer processes, leading to the formation of various functional groups.

Comparison with Similar Compounds

Structural and Electronic Differences

The substituents on phenylboronic acids significantly influence their reactivity, solubility, and applications. Below is a comparison with key analogs:

Compound Substituents Molecular Weight (g/mol) Key Properties
2-Chloro-5-(hydroxyiminomethyl)phenylboronic acid -Cl (C2), -CH=N-OH (C5) Not provided Hydroxyiminomethyl may enhance chelation; Cl is electron-withdrawing.
2-Chloro-5-(3-fluorobenzylcarbamoyl)phenylboronic acid -Cl (C2), -C(O)NHC₆H₃F (C5) 293.49 Carbamoyl group introduces hydrogen-bonding capability; fluorophenyl enhances lipophilicity.
2-Chloro-5-(2,3-dichlorophenylcarbamoyl)phenylboronic acid -Cl (C2), -C(O)NHC₆H₃Cl₂ (C5) 344.38 Dichlorophenyl increases steric bulk and electron-withdrawing effects.
2-Chloro-5-(trifluoromethoxy)phenylboronic acid -Cl (C2), -OCF₃ (C5) 240.37 Trifluoromethoxy is strongly electron-withdrawing; enhances stability in acidic conditions.
Phenylboronic acid -H (parent compound) 121.93 Forms reversible esters with cis-diols; solubility varies widely with solvents.

Solubility and Stability

  • Phenylboronic acid: Exhibits high solubility in ethers and ketones (e.g., 3-pentanone: ~200 mg/mL) but low solubility in hydrocarbons . Stability is pH-dependent, with optimal boronate ester formation at pH ≥ 8.5 .
  • Chloro-substituted analogs: Chlorine’s electron-withdrawing nature reduces solubility in non-polar solvents compared to unsubstituted phenylboronic acid. For example, 2-chloro-5-(trifluoromethoxy)phenylboronic acid is less soluble in hexanes but retains moderate solubility in chloroform .
  • Hydroxyiminomethyl vs. carbamoyl groups: Hydroxyiminomethyl’s -N-OH moiety may increase aqueous solubility due to hydrogen bonding, whereas carbamoyl groups (e.g., in and ) enhance affinity for polar biomolecules like phenolic acids .

Reactivity in Cross-Coupling Reactions

Phenylboronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions. Substituents influence reaction efficiency:

  • Electron-withdrawing groups (e.g., -Cl, -CF₃): Accelerate transmetallation steps by polarizing the boron-carbon bond .
  • Bulkier groups (e.g., dichlorophenylcarbamoyl in ): May hinder steric access to the boron center, reducing reaction rates.

Biological Activity

2-Chloro-5-(hydroxyiminomethyl)phenylboronic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10_{10}H10_{10}BClN2_2O
  • SMILES Notation : ClC1=CC(=C(C=C1)C(=NO)C)B

This compound features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols, making it valuable in various biochemical applications.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins. Boronic acids are known to inhibit proteasome activity by binding to the active site, which is crucial in cancer therapy. The mechanism involves the formation of a reversible bond with the catalytic site of proteasome subunits, leading to the accumulation of pro-apoptotic factors and inhibition of cell proliferation.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including:

  • Breast Cancer : In vitro studies indicate that this compound can induce apoptosis in MCF-7 breast cancer cells.
  • Prostate Cancer : It has been effective against PC3 prostate cancer cells by disrupting cell cycle progression.

Enzyme Inhibition

The compound acts as an inhibitor for several enzymes, particularly serine proteases and cysteine proteases. Studies have shown that it can effectively inhibit the activity of cathepsin B, an enzyme implicated in tumor progression and metastasis.

Data Table: Summary of Biological Activities

Activity Cell Line/Target Effect Observed Reference
AnticancerMCF-7 (Breast Cancer)Induces apoptosis
AnticancerPC3 (Prostate Cancer)Inhibits cell proliferation
Enzyme InhibitionCathepsin BReduces enzymatic activity

Case Studies

  • Case Study on Breast Cancer :
    • A study evaluated the effects of this compound on MCF-7 cells. Results showed a dose-dependent increase in apoptosis markers, suggesting its potential as a therapeutic agent in breast cancer treatment.
  • Combination Therapy in Prostate Cancer :
    • Another study investigated the use of this compound in combination with conventional chemotherapeutics. The findings indicated enhanced efficacy in reducing tumor size compared to monotherapy, highlighting its potential role in combination regimens for prostate cancer.

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